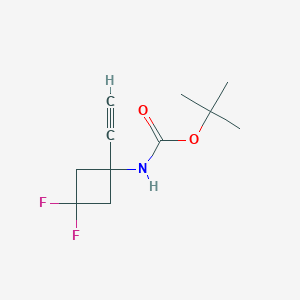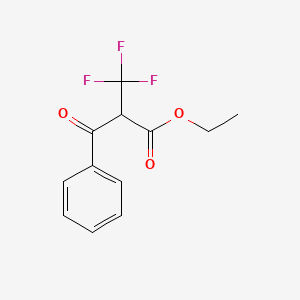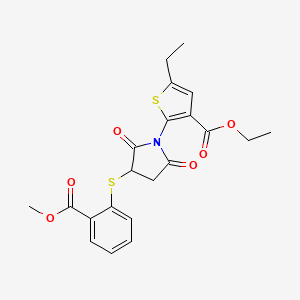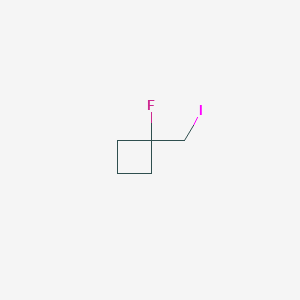
tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate is a chemical compound with the molecular formula C11H15F2NO2 It is known for its unique structure, which includes a cyclobutyl ring substituted with ethynyl and difluoro groups, and a tert-butyl carbamate moiety
Applications De Recherche Scientifique
tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Méthodes De Préparation
The synthesis of tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethynyl group: This step often involves the use of ethynylating agents under specific conditions to attach the ethynyl group to the cyclobutyl ring.
Carbamate formation: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate to form the desired carbamate.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the cyclobutyl ring or the carbamate moiety are replaced with other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism by which tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate exerts its effects involves its interaction with specific molecular targets. The ethynyl and difluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate can be compared with other similar compounds, such as:
tert-butyl N-(1-ethynyl-cyclobutyl)carbamate: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
tert-butyl N-(3,3-difluoro-cyclobutyl)carbamate: Lacks the ethynyl group, which may influence its chemical properties and applications.
tert-butyl N-(1-ethynyl-3-fluoro-cyclobutyl)carbamate: Contains only one fluorine atom, which may result in different reactivity and binding characteristics.
The presence of both ethynyl and difluoro groups in this compound makes it unique and potentially more versatile in various applications.
Propriétés
IUPAC Name |
tert-butyl N-(1-ethynyl-3,3-difluorocyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-5-10(6-11(12,13)7-10)14-8(15)16-9(2,3)4/h1H,6-7H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTSBXLFMLSXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(F)F)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene](/img/structure/B3004689.png)
![N-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3004693.png)
![ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B3004694.png)
![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3004696.png)
![Rac-(3AR,4R,6AS)-4-methoxy-octahydrocyclopenta[C]pyrrole](/img/no-structure.png)


![N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004700.png)

![4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride](/img/structure/B3004705.png)

![N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B3004708.png)

